![molecular formula C19H23N3O3S2 B2926444 N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide CAS No. 2034324-62-2](/img/structure/B2926444.png)
N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide
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Description
N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
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Biological Activity
N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide is a synthetic organic compound belonging to the pyrazole derivatives class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. Its structure features a pyrazole ring substituted with a thiophene group and a sulfonamide moiety, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is C15H22N4O3S. The molecular weight is approximately 362.43 g/mol. The presence of the thiophene and sulfonamide groups is critical for its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular signaling pathways, leading to biological effects including anti-inflammatory and anticancer activities. Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to bind to proteins involved in disease processes.
Biological Activity Overview
Research has established that pyrazole derivatives possess diverse biological activities, including:
- Anticancer Activity : Certain pyrazole derivatives have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The sulfonamide moiety contributes to anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
- Antimicrobial Properties : Some studies indicate effectiveness against bacterial and fungal strains.
Anticancer Activity
A study conducted on related pyrazole compounds demonstrated that they could inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells (MCF7) and prostate cancer cells (PC3) .
Anti-inflammatory Effects
In vitro assays revealed that compounds with the sulfonamide group significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .
Antimicrobial Activity
Research on similar pyrazole derivatives has shown promising results against various microbial strains. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
Data Table: Biological Activities of Related Pyrazole Derivatives
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-15-19(18-9-6-13-26-18)16(2)22(21-15)11-10-20-27(23,24)14-12-25-17-7-4-3-5-8-17/h3-9,13,20H,10-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBVOWVMCCLANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)CCOC2=CC=CC=C2)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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